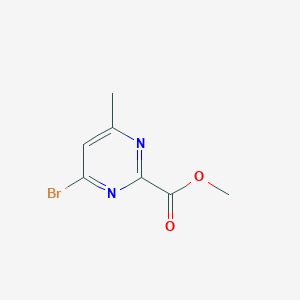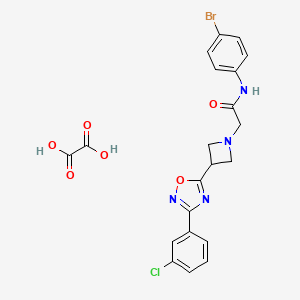
N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H18BrClN4O6 and its molecular weight is 537.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Antibacterial Agents : A number of studies have synthesized and evaluated various oxadiazole and azetidinone derivatives for their potential antibacterial activity. These compounds, including those similar in structure to N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The presence of oxadiazole and azetidinone moieties in these compounds contributes to their hydrophobicity or steric bulk, enhancing their antibacterial properties (Desai et al., 2008), (Mistry et al., 2009).
QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives to understand how different substituents affect their antibacterial activity. These studies provide insights into the design of new compounds with enhanced activity by identifying structural and physicochemical parameters that contribute positively to antibacterial efficacy (Desai et al., 2008).
Enzyme Inhibition and Antimicrobial Evaluation
Enzyme Inhibition : Some derivatives have been studied for their potential to inhibit enzymes relevant to bacterial survival and proliferation. For instance, compounds with the oxadiazole nucleus have shown moderate inhibitory activity against enzymes like α-glucosidase, suggesting a potential mechanism through which these compounds exert their antimicrobial effects (Iftikhar et al., 2019).
Antimicrobial Screening : Comprehensive screening of these compounds has revealed a spectrum of activity against various microbial species, highlighting their potential as broad-spectrum antimicrobial agents. The structural diversity within this class of compounds allows for the optimization of antimicrobial activity through molecular modifications (Joshi & Parikh, 2013), (Rehman et al., 2013).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4O2.C2H2O4/c20-14-4-6-16(7-5-14)22-17(26)11-25-9-13(10-25)19-23-18(24-27-19)12-2-1-3-15(21)8-12;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSKHFHMWTUUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)
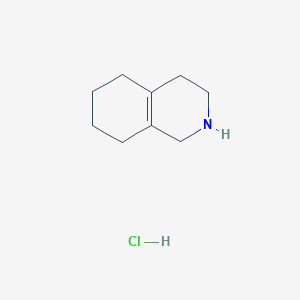
![N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)](/img/structure/B2739638.png)
![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)
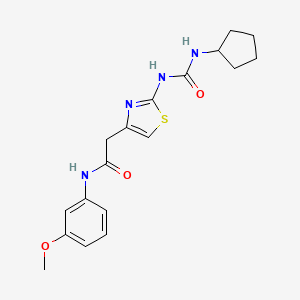
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
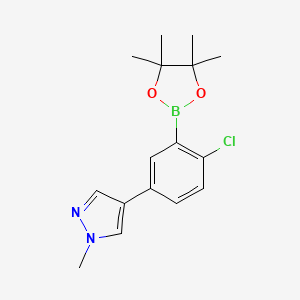
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)

![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)


